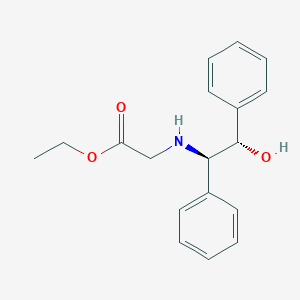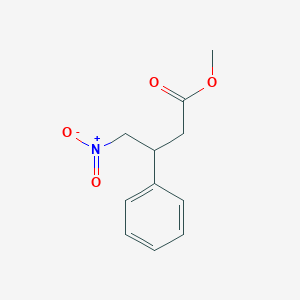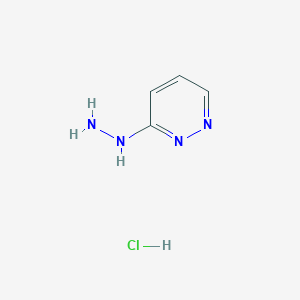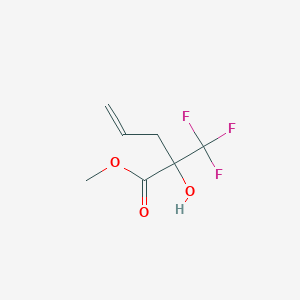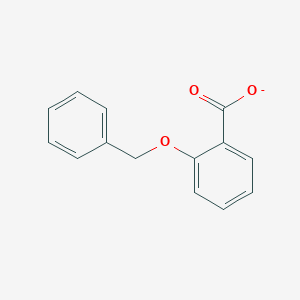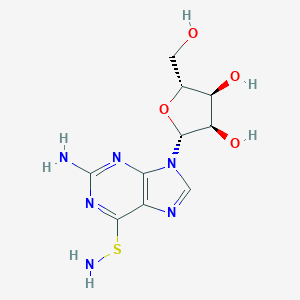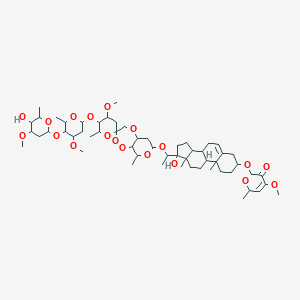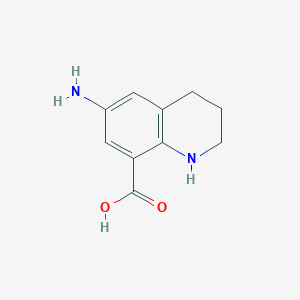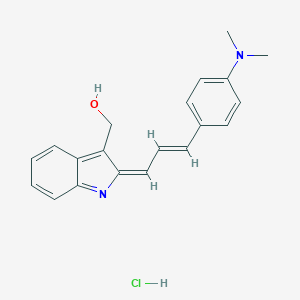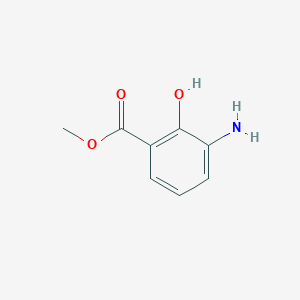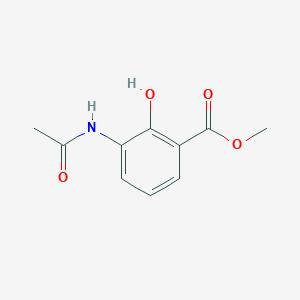![molecular formula C18H23N3O4 B046001 Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate CAS No. 111478-85-4](/img/structure/B46001.png)
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Related Compounds : Compounds structurally related to Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate have been synthesized and studied for their chemical properties. For instance, the synthesis of a series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids was accomplished through the acid-catalyzed condensation of substituted tryptophols, highlighting the methodological advancements in creating similar compounds (Martel, Demerson, Humber, & Philipp, 1976).
Mechanistic Insights into Degradation : Research has focused on understanding the degradation mechanisms of compounds like Etodolac, which shares a similar structure. Studies have identified main degradation products and elucidated the kinetics of these processes, contributing to a deeper understanding of the stability and degradation pathways of these types of compounds (Lee, Padula, & Lee, 1988).
Chemoselective Synthesis : The compound has also been a focus in the context of chemoselective synthesis, where it has been used as a starting point or intermediary in the creation of various chemically significant molecules. This includes the development of new synthetic methodologies for creating complex structures (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Biological Activities
Analgesic and Anti-inflammatory Properties : Certain analogs of this compound, such as etodolac, have been extensively studied for their potent analgesic and anti-inflammatory effects. This research has been pivotal in understanding the therapeutic potential of these compounds in treating inflammatory conditions (Katz, Demerson, Shaw, Asselin, Humber, Conway, Gavin, Guinosso, Jensen, & Mobilio, 1988).
Evaluation in Anticancer Research : Modifications and evaluations of ethyl carbamate derivatives, similar in structure to the target compound, have been conducted to understand their potential in anticancer applications. This highlights the diverse therapeutic avenues explored with these compounds (Temple, Rener, & Comber, 1989).
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the exploration of new therapeutic agents in the field of infectious diseases (Prasad, 2017).
Eigenschaften
CAS-Nummer |
111478-85-4 |
|---|---|
Produktname |
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
Molekularformel |
C18H23N3O4 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-3-10-6-5-7-11-15-12(20-18(19)23)9-25-13(8-14(22)24-4-2)17(15)21-16(10)11/h5-7,12-13,21H,3-4,8-9H2,1-2H3,(H3,19,20,23) |
InChI-Schlüssel |
FOYLTCVVCSZQDD-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
Synonyme |
4-ureidoetodolac |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



